
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activities
Research involving dicationic 3,5-diphenylisoxazoles, which are structurally related to the compound , has demonstrated significant antiprotozoal activities. These compounds, including analogs where a furan ring is replaced by an isoxazole ring, have been synthesized and tested against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Notably, some of these compounds exhibited IC50 values less than 10 nM against T. brucei rhodesiense and were more active against P. falciparum than the reference compound furamidine, suggesting potential applications in treating diseases caused by these protozoans (Patrick et al., 2007).
Antimicrobial Activity
Isoxazole derivatives have been explored for their antimicrobial potential. A series of isoxazole derivatives synthesized from compounds containing the furan ring demonstrated significant in vitro antibacterial and antifungal activities. These studies highlight the potential of furan and isoxazole derivatives in developing new antimicrobial agents, which could be pivotal in addressing the growing concern of antibiotic resistance (Dhaduk & Joshi, 2022).
Antioxidant Agents
Chalcone derivatives, which include furan-2-carbonyl groups, have been synthesized and evaluated for their antioxidant properties. These compounds have shown potential as highly potent antioxidant agents, suggesting their utility in combating oxidative stress-related diseases. The synthesis and characterization of these compounds, along with their ADMET, QSAR, and molecular modeling studies, indicate their promising applications in pharmaceuticals as antioxidant agents (Prabakaran, Manivarman, & Bharanidharan, 2021).
Catalysis and Synthesis
The palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans presents an innovative approach to synthesizing furan derivatives. This method allows for the introduction of various substituents into the furan ring, showcasing the versatility of furan derivatives in organic synthesis and potential pharmaceutical applications (Lu, Wu, & Yoshikai, 2014).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-13(9-12-5-2-1-3-6-12)11-18-17(21)14-10-16(23-19-14)15-7-4-8-22-15/h1-8,10,13,20H,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPSEDDZKKKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
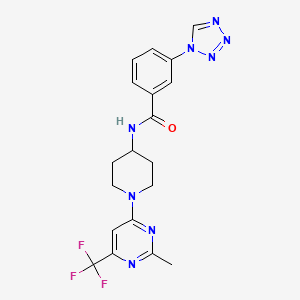
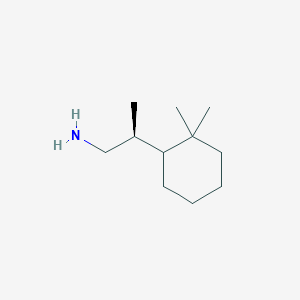
![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
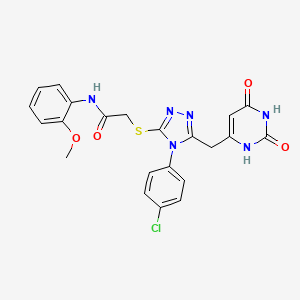
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
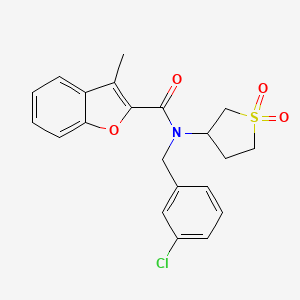

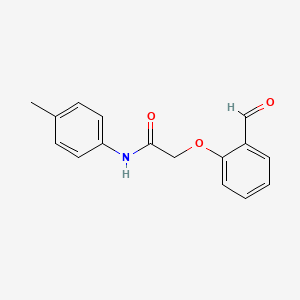

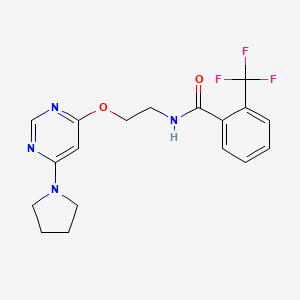
![2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B2485727.png)

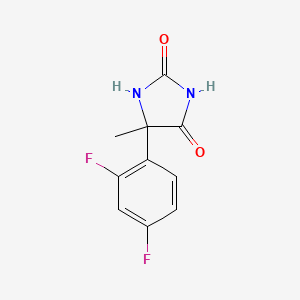
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2485731.png)
